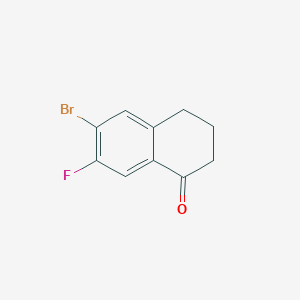6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 1260014-69-4
Cat. No.: VC6324873
Molecular Formula: C10H8BrFO
Molecular Weight: 243.075
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260014-69-4 |
|---|---|
| Molecular Formula | C10H8BrFO |
| Molecular Weight | 243.075 |
| IUPAC Name | 6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |
| Standard InChI Key | FXBNSHLDYXJLEZ-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=C(C=C2C(=O)C1)F)Br |
Introduction
Structural Identification and Molecular Characteristics
Atomic Composition and Connectivity
6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one features a partially saturated naphthalene core, with bromine and fluorine atoms occupying adjacent positions on the aromatic ring. The molecular formula corresponds to a molar mass of 243.07 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation explicitly defines the spatial arrangement of substituents, while the InChIKey FXBNSHLDYXJLEZ-UHFFFAOYSA-N facilitates database interoperability .
Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 242.98154 | 143.6 |
| [M+Na]+ | 264.96348 | 147.5 |
| [M-H]- | 240.96698 | 144.1 |
| [M+NH4]+ | 260.00808 | 149.3 |
These CCS values, derived from ion mobility spectrometry, are critical for characterizing gas-phase ion structures and differentiating isomers in analytical workflows .
Crystallographic and Conformational Insights
Although direct crystallographic data for 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one are unavailable, studies on analogous compounds, such as (E)-7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveal planar aromatic systems with dihedral angles <5° between substituents . The fluorine atom’s electronegativity induces subtle electronic perturbations, enhancing dipole interactions in solid-state packing .
Synthetic Methodologies and Reaction Optimization
Bromination of Tetralone Precursors
A validated route to 6-bromo-3,4-dihydronaphthalen-1(2H)-one involves diazotization of 6-amino-1-tetralone in hydrobromic acid, followed by copper(I) bromide-mediated bromination . This two-step process achieves an 83% yield under optimized conditions:
Functionalization and Derivatization
The ketone moiety at position 1 enables further transformations, such as condensation with aldehydes to form α,β-unsaturated derivatives . For example, reaction with 4-morpholinobenzaldehyde under basic conditions yields Schiff base analogs with enhanced bioactivity .
Pharmaceutical and Industrial Applications
Role in Drug Discovery
This compound’s bifunctional halogenation pattern enhances binding affinity to therapeutic targets, particularly in central nervous system (CNS) disorders. Its scaffold is integral to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, as evidenced by patent filings .
| Supplier | Purity | Quantity | Price | Lead Time |
|---|---|---|---|---|
| MySkinRecipes | 97% | 0.1 g | ฿4,140.00 | 10–20 days |
| TCI America | >98% | 1 g | ₹3,600.00 | Immediate |
Storage at room temperature in airtight containers ensures stability, though prolonged exposure to light or moisture necessitates caution .
Physicochemical and Analytical Profiling
Spectral Signatures
Nuclear magnetic resonance (NMR) data for the parent tetralone scaffold indicate characteristic carbonyl resonances at δ 207–210 ppm (¹³C) and aromatic proton signals between δ 7.2–7.8 ppm (¹H) . Fluorine-19 NMR typically shows a singlet near δ -110 ppm, reflecting deshielding by the electron-withdrawing bromine .
Solubility and Partitioning
LogP calculations predict moderate lipophilicity (~2.8), favoring membrane permeability. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents like dimethyl sulfoxide (DMSO) for biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume